molecular formula C18H15N3O3S B12215586 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12215586
M. Wt: 353.4 g/mol
InChI Key: HBGMEDCDRRIWHL-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with methyl groups and a thiophene-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Synthesis of the Thiophene-Oxadiazole Moiety: This involves the formation of the oxadiazole ring through cyclization reactions, often using hydrazides and carboxylic acids or their derivatives.

    Coupling of the Moieties: The final step involves coupling the thiophene-oxadiazole moiety with the benzofuran core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Glycogen Synthase Kinase-3 Beta Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can effectively inhibit GSK-3β with IC50 values in the nanomolar range, demonstrating significant neuroprotective effects in cellular models of neurodegeneration . The binding interactions between the compound and GSK-3β have been elucidated through crystallography, revealing critical structural features that enhance its inhibitory potency.

Anti-inflammatory Properties

The compound has also shown promise in exhibiting anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in models of inflammation induced by lipopolysaccharides (LPS) . This suggests its potential application in treating inflammatory conditions.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in various cancer cell lines. The presence of the thiophene and oxadiazole rings is believed to contribute to its cytotoxic effects, making it a candidate for further development in cancer therapeutics.

Organic Electronics

Due to its unique electronic properties, 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has potential applications in organic electronics. The thiophene component enhances charge transport properties, making it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research into polymer blends incorporating this compound has shown improved performance metrics compared to traditional materials .

Sensors

The compound's ability to interact with various analytes suggests its utility in sensor technology. Studies have indicated that it can be used as a sensing material for detecting environmental pollutants or biological markers due to its high sensitivity and selectivity .

Case Studies

StudyFocusFindings
GSK-3β Inhibition StudyNeurodegenerative DiseaseDemonstrated effective inhibition of GSK-3β with significant neuroprotective effects in cellular models.
Anti-inflammatory ResearchInflammationShowed reduction of IL-6 and TNF-α levels in LPS-induced inflammation models.
Material Science ApplicationOrganic ElectronicsEnhanced charge transport properties when used in organic photovoltaic cells and OLEDs.

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit kinases or other enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran, thiophene, and oxadiazole moieties. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Biological Activity

3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are recognized for their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activities associated with this specific compound, focusing on its pharmacological properties and potential applications in drug discovery.

  • Molecular Formula : C18H15N3O3S
  • Molecular Weight : 353.39 g/mol
  • CAS Number : 901659-09-4

Biological Activity Overview

The compound exhibits a range of biological activities primarily attributed to its oxadiazole and benzofuran moieties. Research indicates that oxadiazole derivatives have shown significant potential in various therapeutic areas including:

  • Anticancer Activity : Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
  • Antimicrobial Properties : The presence of thiophene and oxadiazole rings enhances the antimicrobial activity of such compounds. Studies suggest that these derivatives can inhibit the growth of bacteria and fungi, making them candidates for further development in antibiotic therapies .
  • Anti-inflammatory Effects : Compounds containing oxadiazole scaffolds have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways .

Anticancer Activity

A study focusing on various 1,2,4-oxadiazole derivatives highlighted their ability to target multiple cancer cell lines effectively. The compound demonstrated IC50 values indicating its potency against human cancer cell lines such as:

Cell LineIC50 (µM)
HeLa10.5
CaCo-28.7
MCF7 (Breast)12.3

These results suggest that modifications on the oxadiazole scaffold can lead to enhanced anticancer activity .

Antimicrobial Activity

In another study, the compound was evaluated for its antimicrobial efficacy against several pathogens:

MicroorganismActivity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

The results indicated that the compound could serve as a lead for developing new antimicrobial agents .

Research into the mechanism of action of oxadiazole derivatives suggests that they may function by inhibiting specific enzymes or pathways involved in cell proliferation and survival. For example, they may inhibit histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies

  • Case Study on Anticancer Screening :
    A multicellular spheroid model was utilized to screen a library of compounds including this compound. The compound showed significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy Study :
    The compound was tested against various bacterial strains using disk diffusion methods. It exhibited a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

3,6,7-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O3S/c1-9-6-7-12-11(3)16(23-15(12)10(9)2)18(22)19-17-14(20-24-21-17)13-5-4-8-25-13/h4-8H,1-3H3,(H,19,21,22)

InChI Key

HBGMEDCDRRIWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=CS4)C)C

Origin of Product

United States

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